molecular formula C11H15ClO B155110 2-(3-Chloropropoxy)-1,3-dimethylbenzene CAS No. 1626-42-2

2-(3-Chloropropoxy)-1,3-dimethylbenzene

Cat. No.: B155110
CAS No.: 1626-42-2
M. Wt: 198.69 g/mol
InChI Key: XOIDAVGIYOAHGU-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene with 3-chloropropanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through distillation and further purified using chromatographic techniques.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products Formed:

    Substitution: Formation of 2-(3-hydroxypropoxy)-1,3-dimethylbenzene or other substituted derivatives.

    Oxidation: Formation of 2-(3-chloropropoxy)-1,3-dimethylbenzoic acid.

    Reduction: Formation of 2-(3-propoxy)-1,3-dimethylbenzene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or insecticidal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. For example, it may target acetylcholinesterase in insects, leading to neurotoxicity and insecticidal effects. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy and nitro group, showing different chemical properties and applications.

    4-(3-Chloropropoxy)-3-methoxybenzyl oxirane:

    4’-Butoxyacetanilide: Similar in having an alkoxy group but with different substituents on the benzene ring.

Uniqueness: 2-(3-Chloropropoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chloropropoxy group with two methyl groups on the benzene ring makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

2-(3-chloropropoxy)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIDAVGIYOAHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563290
Record name 2-(3-Chloropropoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-42-2
Record name 2-(3-Chloropropoxy)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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